molecular formula C8H18S4 B13758278 Di-tert-butyl tetrasulphide CAS No. 5943-35-1

Di-tert-butyl tetrasulphide

Cat. No.: B13758278
CAS No.: 5943-35-1
M. Wt: 242.5 g/mol
InChI Key: NHHSUCWHDQEHTJ-UHFFFAOYSA-N
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Description

Contextualization of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, a class of molecules characterized by the presence of at least one carbon-sulfur bond, hold a significant position in modern chemical research. researchgate.net Their prevalence is notable across a multitude of scientific disciplines, from biochemistry to materials science. pageplace.de These compounds are integral components of many natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov In fact, it is estimated that approximately 30% of contemporary agrochemicals incorporate a sulfur atom within their structure. researchgate.net The ever-increasing volume of research publications from chemists, biochemists, and industrial scientists underscores the expanding importance of organic sulfur chemistry. pageplace.de In biological systems, organosulfur compounds function as key intermediates in metabolism and play a crucial role in redox biology. nih.gov

Significance of Polysulfides within Sulfur Chemistry

Within the broad field of sulfur chemistry, polysulfides represent a unique and important subclass. These compounds are defined by the presence of chains of linked sulfur atoms and can be categorized as either organic polysulfides (R-Sₙ-R, where n > 1) or inorganic polysulfide anions (Sₙ²⁻). nih.govwikipedia.org The significance of polysulfides stems from their diverse reactivity and their role as critical intermediates in numerous chemical and biological processes.

In the realm of energy storage technology, polysulfides are essential intermediates in the electrochemical redox processes of metal-sulfur batteries, such as lithium-sulfur (Li-S) and sodium-sulfur batteries. rsc.orgnih.govosti.gov The behavior and management of these polysulfide intermediates are decisive factors in controlling the performance and efficiency of these high-energy-density battery systems. rsc.orgnih.gov

In biological contexts, polysulfides have garnered substantial recent interest due to their connection to redox signaling pathways involving hydrogen sulfide (B99878) (H₂S) and hydropersulfides (RSSH). nih.gov They possess a complex redox chemistry, enabling them to act as both reducing and oxidizing agents. mdpi.com Industrially, organic polysulfides are well-known for their application in the vulcanization of rubber, where they form crosslinks between polymer chains, imparting rigidity and elasticity to the material. wikipedia.org

Overview of Academic Research on Di-tert-butyl Tetrasulphide

This compound, with the chemical formula C₈H₁₈S₄, is an organic polysulfide consisting of a four-sulfur atom chain flanked by two bulky tert-butyl groups. lookchem.com This compound has been the subject of focused academic research exploring its synthesis, chemical properties, and reactivity.

Several synthetic routes have been established, including the base-catalyzed reaction of tert-butyl mercaptan with elemental sulfur and the synthesis from isobutene, hydrogen sulfide, and sulfur over solid base catalysts. prepchem.comresearchgate.net The resulting product is typically a light yellow, mobile oil. prepchem.com

A significant portion of the research on this compound has been dedicated to its function as an antioxidant. rsc.org Studies have demonstrated its capacity to act as a potent radical-trapping antioxidant, particularly at elevated temperatures, where its performance can be comparable or superior to common industrial antioxidants like hindered phenols. rsc.org Computational studies have been instrumental in elucidating the mechanism of its antioxidant activity, suggesting that its reaction with peroxyl radicals proceeds via a homolytic substitution at the inner sulfur atoms of the tetrasulfide chain. rsc.orgresearchgate.net

Furthermore, this compound serves as a valuable reagent in synthetic and mechanistic studies. It is used as a sulfur transfer agent in organic synthesis and as a precursor for generating the tert-butyl perthiyl radical (t-BuSS•) for spectroscopic investigations and photodissociation dynamics studies. lookchem.comaip.org More recent research has highlighted its utility in nickel-catalyzed cross-electrophile coupling reactions for the efficient preparation of unsymmetrical disulfides. nih.govresearchgate.net

Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₈H₁₈S₄ lookchem.com
Molecular Weight 242.49 g/mol lookchem.com
Appearance Colorless, oily liquid / Light yellow mobile oil lookchem.comprepchem.com
Melting Point 1.2°C lookchem.com
Boiling Point 345.32°C (rough estimate) lookchem.com
Density 1.069 g/cm³ lookchem.com
Solubility Insoluble in water; Soluble in organic solvents lookchem.com

Compound Index

Properties

CAS No.

5943-35-1

Molecular Formula

C8H18S4

Molecular Weight

242.5 g/mol

IUPAC Name

2-(tert-butyltetrasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S4/c1-7(2,3)9-11-12-10-8(4,5)6/h1-6H3

InChI Key

NHHSUCWHDQEHTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Di Tert Butyl Tetrasulphide

Conventional Synthetic Routes

Conventional methods for the synthesis of di-tert-butyl tetrasulphide have traditionally relied on the reaction of sulfur-containing nucleophiles with sulfur electrophiles or through transformations mediated by inorganic reagents. These routes are foundational in the preparation of polysulfides and offer direct, albeit sometimes harsh, conditions for the formation of the tetrasulfide linkage.

Reactions Involving Tert-butyl Mercaptan and Sulfur Chlorides

The reaction between tert-butyl mercaptan and sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), represents a direct method for the formation of di-tert-butyl polysulfides. This approach leverages the nucleophilic nature of the thiol sulfur to displace the chloride leaving groups on the sulfur chloride electrophile. The stoichiometry of the reactants is a critical factor in determining the distribution of the resulting polysulfide chain lengths. While specific high-yield syntheses of this compound using this method are not extensively detailed in readily available literature, the general principle involves the condensation of two equivalents of the mercaptan with a sulfur chloride species containing the appropriate number of sulfur atoms. A related photochemical reaction of sulfur monochloride with isobutane (B21531) has been shown to produce a mixture of di- and polysulfides, which can be subsequently reduced to tert-butyl mercaptan, indicating the formation of tert-butyl substituted sulfur chains. cdnsciencepub.com

Synthesis via Anhydrous Copper(II) Chloride Mediated Transformations

Anhydrous copper(II) chloride (CuCl₂) in an appropriate solvent has been demonstrated as an effective reagent for the synthesis of alkyl polysulfides from thiols. In a key study, the reaction of tert-butyl mercaptan with anhydrous copper(II) chloride in acetonitrile (B52724) was found to produce this compound. This transformation proceeds under mild conditions and offers a convenient route to the tetrasulfide. The reaction is believed to involve the oxidation of the thiol by the copper(II) salt, leading to the formation of a copper(I) species and the desired polysulfide. A patent for a clean synthesis of di-tert-butyl disulfide also references this work as a method for preparing alkylpolysulfides. google.com

Reactant 1Reactant 2SolventProductReference
tert-Butyl MercaptanAnhydrous Copper(II) ChlorideAcetonitrileThis compoundKim, Y. H., Shinhama, K., & Oae, S. (1979). Bulletin of the Chemical Society of Japan, 52(10), 3117-3118.

Preparation from Isobutene, Hydrogen Sulfide (B99878), and Elemental Sulfur using Solid Base Catalysis

A significant synthetic route involves the direct synthesis of di-t-butyl polysulfide from readily available starting materials: isobutene, hydrogen sulfide (H₂S), and elemental sulfur. This process is effectively catalyzed by MFI-type zeolites in an autoclave. The solid acid nature of the zeolite catalyst plays a crucial role in facilitating the reaction. Research has shown that under specific reaction conditions, including a temperature of 125°C and a reaction time of 60 minutes, a mixture of di-t-butyl polysulfides can be obtained. The product distribution and yield are influenced by the catalyst's properties and the reaction parameters. researchgate.net

Reactant 1Reactant 2Reactant 3CatalystTemperature (°C)Time (min)Product
IsobuteneHydrogen SulfideElemental SulfurMFI Zeolite12560Di-t-butyl Polysulfide

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry often turns to catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches are still an emerging area of research, with much of the focus being on the reactions and transformations of tetrasulfides rather than their direct catalytic synthesis.

Palladium-Catalyzed Multifold Carbon-Sulfur Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. However, the direct synthesis of this compound via palladium-catalyzed multifold carbon-sulfur cross-coupling reactions is not a well-established method. The majority of palladium-catalyzed C-S bond formation reactions focus on the synthesis of thioethers and disulfides. While palladium catalysts are known to be effective in a wide array of cross-coupling reactions, their specific application for the direct construction of the tetrasulfide linkage in this compound from simple precursors has not been extensively reported. The development of such a method would represent a significant advancement in the field of organosulfur chemistry.

Rhodium-Catalyzed Reactions with Aryl Fluorides

Recent research has explored the reactivity of organopolysulfides in the presence of rhodium catalysts. In this context, this compound has been utilized as a reagent in rhodium-catalyzed reactions with aryl fluorides for the synthesis of diaryl sulfides. nih.gov These reactions demonstrate a notable substrate specificity, where this compound effectively reacts with both reactive aryl monofluorides and substituted pentafluorobenzenes. nih.govfigshare.com

The process is typically catalyzed by a rhodium complex, such as RhH(PPh₃)₄, in the presence of a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz) and a silane (B1218182) reagent. nih.gov The reactions proceed efficiently at moderate temperatures, generally between room temperature and 80 °C. nih.govfigshare.com A comparative analysis of the reactivities of organic trisulfides and tetrasulfides revealed that this compound exhibits distinct reactivity patterns. For instance, while Di-tert-butyl trisulfide reacts with aryl monofluorides, this compound reacts with a broader range of substrates including substituted pentafluorobenzenes. nih.gov This difference in reactivity is attributed to the variance in the S-S bond energy between the polysulfides. nih.gov

The general scheme for this type of reaction involves the rhodium-catalyzed cleavage of the C-F bond of the aryl fluoride (B91410) and the S-S bond of the tetrasulphide, leading to the formation of a C-S bond.

Aryl Fluoride SubstrateCatalyst SystemTemp. (°C)Product TypeSource
Reactive Aryl MonofluoridesRhH(PPh₃)₄ / dppBz / Tributylsilane25 - 80Diaryl Sulfide nih.govfigshare.com
Substituted PentafluorobenzenesRhH(PPh₃)₄ / dppBz / Tributylsilane25 - 80Diaryl Sulfide nih.govfigshare.com

Photoredox-Catalyzed Deoxydisulfuration Pathways

Visible-light photoredox catalysis provides a modern avenue for organic transformations, including those involving sulfur compounds. In this area, dialkyl tetrasulfides, such as this compound, serve as effective reagents for the synthesis of unsymmetrical disulfides from alcohols via deoxydisulfuration pathways. researchgate.net This methodology involves the generation of alkyl radicals which then undergo substitution on the tetrasulfide. researchgate.net

The process demonstrates that radical substitution on a tetrasulfide (RSSSSR) is a highly efficient method for preparing unsymmetrical disulfides (RSSR'). researchgate.net Alkyl radicals, whether generated photochemically or thermally, react with accessible dialkyl tetrasulfides to produce the corresponding disulfides in good to excellent yields. researchgate.net The success of this approach is largely driven by the thermodynamic stability of the perthiyl radicals (RSS•) that form upon substitution on the tetrasulfide. These radicals subsequently combine to regenerate the starting tetrasulfide, which continues to participate in the reaction. researchgate.net Kinetic studies have revealed that the substitution of an alkyl radical on a tetrasulfide is a rapid reaction. researchgate.net

This pathway underscores the utility of tetrasulfides as sulfur-transfer agents in photoredox-catalyzed reactions, enabling the conversion of alcohols into valuable disulfide compounds under mild conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfur compounds aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. flinders.edu.au Methodologies such as microwave-assisted synthesis and phase transfer catalysis align with these principles and have been explored for related sulfur compounds. flinders.edu.auguidechem.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a well-established green chemistry technique that can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. nih.govrsc.org While the broader field has seen extensive application of microwave irradiation for C-S bond formation, specific protocols for the direct synthesis of this compound are not prominently detailed in the surveyed scientific literature. researchgate.net

However, related compounds have been synthesized using this technology. For instance, a method for synthesizing Di-tert-butyl disulfide has been developed that utilizes phase transfer catalysis under microwave radiation. guidechem.com This suggests the potential applicability of microwave-assisted techniques for the synthesis of higher-order polysulfides like this compound, although specific research to optimize such a process is required.

Phase Transfer Catalysis in Synthetic Protocols

Phase transfer catalysis (PTC) is a powerful tool in green chemistry that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). nitrkl.ac.in This is achieved by using a phase transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur. nitrkl.ac.inoperachem.com The benefits of PTC include the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often, enhanced reaction rates and selectivities. nitrkl.ac.in

While specific PTC protocols for the synthesis of this compound are not extensively documented, the methodology has been successfully applied to the synthesis of related dialkyl disulfides. Research has demonstrated the synthesis of sec-Butyl disulfide from sulfur, sodium hydroxide, and sec-butyl chloride using tetrabutyl ammonium bromide as the phase transfer catalyst. researchgate.net Another process describes the synthesis of Di-tert-butyl disulfide using sublimed sulfur, sodium hydroxide, and t-butyl chloride with PEG2400 acting as a phase transfer catalyst, a reaction that can be further enhanced with microwave irradiation. guidechem.com These examples highlight the feasibility and advantages of employing PTC for the synthesis of dialkyl polysulfides, suggesting a promising route for the development of greener synthetic protocols for this compound.

Advanced Mechanistic Studies of Di Tert Butyl Tetrasulphide Reactivity

Radical Reactions and Homolytic Processes

The reactivity of di-tert-butyl tetrasulphide is significantly influenced by radical reactions and homolytic processes, particularly the cleavage of its sulfur-sulfur bonds.

The central S–S bond in a tetrasulphide is notably weaker than the S–S bond in a trisulphide, which is attributed to the greater stability of the resulting perthiyl radicals compared to thiyl radicals. rsc.org Heating an equimolar solution of di-iso-propyltetrasulphide and di-tert-butyltetrasulphide at 100°C under air demonstrates this facile homolytic cleavage. After approximately two hours, a near-equimolar mixture of the two starting materials and the mixed tert-butyl-iso-propyltetrasulphide is observed, supporting the equilibrium and reversible nature of S–S bond homolysis. rsc.org The persistence of perthiyl radicals is a key factor in the reactivity of polysulphides at elevated temperatures. rsc.orgrsc.orgresearchgate.net

Laser flash photolysis of this compound provides further insight into perthiyl radical formation. nih.govrsc.org UV irradiation at 308 nm leads to the formation of a transient species with a distinct absorption at 375 nm, which corresponds to the perthiyl radical. nih.govrsc.org This transient absorption decays rapidly, with the concomitant reformation of the tetrasulphide. nih.govrsc.org The recombination of these perthiyl radicals to reform the tetrasulphide is a very fast process, occurring at near diffusion-controlled rates. bac-lac.gc.ca

The second-order rate constant for the recombination of perthiyl radicals derived from this compound in chlorobenzene (B131634) at 25°C has been determined.

Table 1: Rate Constant for Perthiyl Radical Recombination

Radical Species Solvent Temperature (°C) Rate Constant (krec) (M⁻¹s⁻¹)
Perthiyl radical (from this compound) Chlorobenzene 25 (6.0 ± 0.5) × 10⁹

Data sourced from multiple studies. researchgate.netnih.govrsc.org

This compound readily undergoes homolytic substitution (SH2) reactions with both alkyl and aryl radicals. bac-lac.gc.canih.gov This process is an effective method for preparing unsymmetrical disulphides. nih.gov In these reactions, an alkyl or aryl radical attacks the tetrasulphide, leading to the formation of a new disulfide and the liberation of a thermodynamically stable perthiyl radical. bac-lac.gc.canih.gov The released perthiyl radicals can then recombine to regenerate the starting tetrasulphide, allowing the cycle to continue. bac-lac.gc.ca

This reactivity has been demonstrated using radicals generated from classic and contemporary thermal and photochemical sources. nih.govlookchem.com For instance, the reaction of this compound with radicals derived from lauroyl peroxide in trifluorotoluene at 80°C for 12 hours results in a 94% yield of the corresponding disulfide. lookchem.com The rate of these substitution reactions is rapid, with a rate constant (ksub) of approximately 6 x 10⁵ M⁻¹s⁻¹ for the reaction of a primary alkyl radical with a tetrasulphide. nih.govlookchem.com

This compound has been shown to be an effective radical-trapping antioxidant (RTA), particularly at elevated temperatures, due to its reaction with peroxyl radicals. rsc.orgrsc.orgresearchgate.net While less reactive than hindered phenols at ambient temperatures, the reactivity of the tetrasulphide increases significantly with temperature. rsc.org This is in contrast to the relatively small temperature dependence of hindered phenols. rsc.org

The rate constant for the reaction of this compound with peroxyl radicals has been measured at 100°C to be 2 x 10⁵ M⁻¹s⁻¹. rsc.org This value is comparable to that of common industrial antioxidants like hindered phenols under the same conditions. rsc.org At 160°C, this compound has been observed to outperform both hindered phenols and alkylated diphenylamines in inhibiting autoxidation. rsc.org The significant temperature dependence of the tetrasulphide's reactivity is attributed to a higher activation energy (Ea) for the reaction with peroxyl radicals compared to traditional antioxidants. rsc.org

Table 2: Rate Constants for the Reaction of this compound with Peroxyl Radicals

Temperature (°C) Rate Constant (kinh) (M⁻¹s⁻¹)
100 2.3 ± 0.4 × 10⁵

Data sourced from a study on the antioxidant activity of polysulphides. rsc.org

In the homolytic substitution reaction of peroxyl radicals on this compound, the regioselectivity of the attack is a crucial factor. The reaction can theoretically occur at either the terminal sulfur atom (S1) or the internal sulfur atom (S2) of the tetrasulphide chain. rsc.orgrsc.org Attack at S2 is generally favored on steric grounds. rsc.orgrsc.org

Computational studies, specifically CBS-QB3 calculations, support this preference. researchgate.net The free energy of activation (ΔG‡) for peroxyl radical attack at S2 of a model tetrasulphide at 25°C is predicted to be lower than for attack at S1 (19.9 kcal mol⁻¹ vs. 22.4 kcal mol⁻¹). researchgate.net This indicates that substitution at the internal sulfur atom is the more favorable pathway. researchgate.net

Experimental evidence also points towards substitution at S2. A study comparing the reactivity of this compound with the less sterically hindered di-iso-propyl tetrasulphide found the latter to be a slightly poorer inhibitor of autoxidation. rsc.org If the reaction occurred at the more accessible S1 position, the di-iso-propyl tetrasulphide would be expected to be significantly more reactive. rsc.org

The reaction of di-tert-butyl disulfide with a thianthrene (B1682798) cation radical perchlorate (B79767) results in the formation of this compound as a minor product (10% yield). kchem.org This unexpected product arises from the dimerization of the tert-butylperthiyl radical (Me₃C-S-S•), which is formed through C-S bond cleavage of the disulfide cation radical. kchem.org This process represents a cation radical-induced desulfurization. kchem.org

In the electrochemical oxidation of di-tert-butyl disulfide at 1.3 V, a one-electron process occurs, leading to the cleavage of one carbon-sulfur bond. rsc.org This generates a tert-butyl cation and a ButS–S• radical. The dimerization of this radical species also leads to the formation of this compound. rsc.org

Oxidative Transformations of the Polysulfide Linkage

The polysulfide linkage in this compound is susceptible to oxidative transformations. While this compound itself demonstrates antioxidant properties through radical trapping mechanisms, its oxidation products and their subsequent reactions are also of interest. rsc.orgrsc.orgresearchgate.net For instance, the oxidation of related trisulphides to their corresponding 1-oxides has been studied, and these oxides can also act as radical-trapping antioxidants. rsc.org However, at elevated temperatures, the reactivity of the tetrasulphide surpasses that of its potential oxidized forms due to the reversible homolytic S-S bond cleavage. rsc.orgrsc.orgresearchgate.net The decomposition of related compounds like di-tert-butyl trisulfide-1-oxide at 100°C yields di-tert-butyl thiosulfonate and this compound, indicating that the tetrasulphide can be a product of the thermal decomposition of oxidized polysulphides. rsc.orgresearchgate.net

Formation of Sulfinyl Sulfonyl Dithioanhydrides and Related Polyoxides

The oxidation of this compound and related polysulphides leads to a variety of polyoxides. The initial oxidation products of metallacene tetrasulphides, the 1-oxides, are often thermally unstable and can rearrange to the corresponding 2-oxides. mcgill.ca Further oxidation can lead to more complex structures like 1,1,4,4-tetraoxides. mcgill.ca

A key related reaction is the decomposition of di-tert-butyl trisulfide-1-oxide, which, when heated, yields both this compound and di-tert-butyl thiosulfonate. researchgate.netrsc.org This transformation suggests that under certain conditions, the formation of tetrasulphides is linked to the chemistry of lower polysulphide oxides. For instance, at 100°C in chlorobenzene, the decomposition of di-tert-butyl trisulfide-1-oxide results in a steady concentration of this compound. researchgate.netrsc.org Similarly, the thermal decomposition of tert-butylsulfinyl tert-butyldisulfide at elevated temperatures produces this compound and tert-butyl tert-butylthiolsulfonate, likely through a homolytic pathway. researchgate.net The first isolation and characterization of related sulfinyl sulfonyl thioanhydrides and their corresponding tetrasulfide dithioanhydrides have also been reported. researchgate.net

Mechanisms of Oxygen Transfer Reactions

Oxygen transfer reactions involving polysulphides are often mediated by radical intermediates. Studies suggest that the antioxidant activity of species like trisulphide-1-oxides and tetrasulphide-1-oxides at higher temperatures stems primarily from the homolytic substitution on the polysulphide that is formed from their decomposition, rather than from the oxides themselves. rsc.org

In the decomposition of di-tert-butyl trisulfide-1-oxide, it is proposed that the homolysis of the compound forms a sulfinyl radical. rsc.org This radical can then react with molecular oxygen, which prevents the formation of thiosulfonate, particularly when the reaction is conducted under an air atmosphere as opposed to a nitrogen atmosphere. rsc.org this compound itself is highly reactive towards peroxyl radicals, with a measured rate constant of 2 x 105 M-1s-1 at 100°C, making it an effective radical-trapping antioxidant. rsc.org

Catalytic Transformations Mediated by this compound

This compound serves as a valuable reagent in various catalytic processes, particularly in the formation of sulphur-containing compounds and in transition metal catalysis.

Role as a Reagent in Disulfide Formation

This compound is an effective sulphur-transfer agent for the synthesis of disulphides. lookchem.com Research has demonstrated that tetrasulphides undergo efficient homolytic substitution with alkyl radicals, providing a versatile method for creating a wide range of unsymmetrical disulphides under mild conditions. researchgate.net

One approach involves the reaction of this compound with radicals generated from initiators. For example, reacting it with AIBN at reflux in THF or with lauroyl peroxide in trifluorotoluene at 80°C yields the corresponding disulphides in high yields. lookchem.com Photocatalysis offers another route; under blue LED irradiation in the presence of an iridium photocatalyst, various primary, secondary, tertiary, aryl, and benzyl (B1604629) tetrasulphides can be converted to their disulfide products in good to excellent yields. lookchem.com

Furthermore, a nickel-catalyzed reductive cross-electrophile coupling has been developed, reacting unactivated alkyl bromides with symmetrical tetrasulphides like this compound to form unsymmetrical disulphides. nih.gov This reaction proceeds through trisulphide intermediates and demonstrates the utility of the tetrasulphide as a precursor in metal-catalyzed C-S bond formation. nih.gov

Table 1: Examples of Disulfide Formation Using this compound
MethodReactantsCatalyst/InitiatorConditionsProduct TypeYieldSource
Radical SubstitutionThis compound + AIBNAIBNTHF, reflux, 12hSymmetric Disulfide85% lookchem.com
Radical SubstitutionThis compound + Lauroyl PeroxideLauroyl PeroxideTrifluorotoluene, 80°C, 12hSymmetric Disulfide94% lookchem.com
PhotocatalysisVarious Tetrasulphides[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Blue LEDCorresponding DisulfidesGood to Excellent lookchem.com
Reductive Coupling1-bromo-3-phenylpropane + this compoundNi(PPh3)2Cl2 / MnDMF, 40°C, 24hUnsymmetrical Disulfide90% (on scale-up) nih.gov

Ligand Activation and Redox Processes in Transition Metal Catalysis

The interaction between transition metals and sulphur ligands, including polysulphides, is fundamental to catalysis. researchgate.net Polysulphido ligands can undergo redox transformations centered on both the sulphur atoms and the metal center. researchgate.net In a manganese(III)-mediated reaction, this compound is used to couple with diarylphosphine oxides, forming dithiophosphates. acs.org Mechanistic studies involving radical scavengers in this system indicate that the reaction proceeds via a process involving phosphorus radicals reacting with the tetrasulphide, highlighting the tetrasulphide's role in a radical-mediated redox process. acs.org

While direct studies on this compound as a primary ligand in catalytic cycles are specific, its behavior can be contextualized by the broader reactivity of organosulfur compounds and related species in transition metal catalysis. For instance, the homolytic cleavage of reagents like di-tert-butyl peroxide is a common method to generate radicals that drive iron-catalyzed transformations. rsc.org Similarly, the labile S-S bonds in this compound can be cleaved to generate sulphur-centered radicals that participate in catalytic cycles. The activation of ligands, such as through dissociation, is a key step in many catalytic processes, including those involving ruthenium complexes. diva-portal.org The ability of the tetrasulphide to engage in such redox and radical processes underscores its potential role in activating or participating in transition metal-catalyzed reactions.

Thermal and Chemical Decomposition Pathways

The stability of this compound is intrinsically linked to the strength of the sulphur-sulphur bonds within its polysulphide chain.

Unimolecular Dissociation Mechanisms

The unimolecular decomposition of this compound is primarily governed by the homolytic cleavage of its sulphur-sulphur bonds. The S-S bond in a tetrasulphide is notably weaker than the S-S bond in a disulfide. lookchem.com This inherent weakness facilitates its dissociation under thermal or photolytic conditions.

A key piece of evidence for this dissociation pathway comes from scrambling experiments. When a mixture of this compound and dicumyl tetrasulphide is subjected to photocatalytic conditions, a statistical mixture of the starting materials and the heterocoupled tetrasulphide is observed, which strongly suggests the cleavage of the S-S bonds to form perthiyl radicals, followed by their recombination. lookchem.com The decomposition of related organosulfur compounds often proceeds through radical pathways. For example, the thermal decomposition of tert-butylsulfinyl tert-butyldisulfide to yield this compound is believed to occur via a homolytic mechanism. researchgate.net While detailed kinetic studies on the unimolecular dissociation of this compound itself are sparse in the provided context, the behavior of related compounds and its reactivity in radical-initiated reactions strongly point towards homolytic S-S bond scission as the principal decomposition pathway.

Decomposition Kinetics and Product Analysis

The thermal stability and decomposition of this compound (tBu-S₄-tBu) are critical parameters influencing its application, particularly in processes requiring elevated temperatures. Mechanistic studies reveal that the decomposition is not a simple, single-step process but involves a complex network of radical reactions.

The initiation of thermal decomposition occurs through the homolytic cleavage of the sulfur-sulfur (S–S) and carbon-sulfur (C–S) bonds. iscre28.org The bond dissociation energies (BDEs) of the S-S bonds in polysulfides are considerably lower than those in disulfides, rendering compounds like this compound more reactive at lower temperatures. iscre28.orgavantium.com Computational studies using quantum chemical calculations have been employed to determine these BDEs and to develop detailed kinetic models for the decomposition process. iscre28.org

The decomposition pathway is highly dependent on temperature. At temperatures above approximately 230°C, the decomposition of this compound proceeds to near completion. avantium.com The primary final products under these conditions are hydrogen sulfide (B99878) (H₂S) and isobutane (B21531). avantium.com The reaction proceeds through key intermediates, including tert-butyl mercaptan (t-BuSH) and isobutene. avantium.com The initial scission of the tetrasulfide leads to the formation of various radical species, including the stabilized tert-butyl perthiyl radical (tBuSS•). rsc.orglookchem.com This radical is a persistent species that plays a central role in the subsequent reaction cascade. rsc.org The recombination of two perthiyl radicals can regenerate the parent tetrasulfide, a reaction that occurs at a near-diffusion-controlled rate. rsc.orgnih.gov

At lower temperatures, the product distribution can be different. For instance, the decomposition of tert-butylsulfenyl tert-butylsulfinyl thioanhydride, which yields this compound as one of its products, follows first-order kinetics. lookchem.com This particular reaction also produces di-tert-butyl thiosulfonate and di-tert-butyl thiosulfinate in a stoichiometric 1:1:1 ratio alongside the tetrasulfide. lookchem.com

Kinetic modeling has been instrumental in understanding the product distribution over a range of conditions. Simulations of the pyrolysis of this compound in a heptane (B126788) matrix show the temperature-dependent formation of major sulfur-containing products.

Table 1: Simulated Product Profile of this compound Thermal Decomposition

Temperature (K)This compound (%S)tert-Butyl Mercaptan (%S)Hydrogen Sulfide (H₂S) (%S)Elemental Sulfur (S₈) (%S)
~700>90<10<1<1
~900~20~30~40~10
1000<5<5~90<5
1100<1~5>90<1

This interactive table is based on simulated data for the pyrolysis of TBTS in a C₇H₁₆ matrix, illustrating the evolution of major sulfur-containing species as a function of temperature. iscre28.org

The analysis of decomposition products is often performed using gas chromatography (GC) coupled with mass spectrometry (MS), which allows for the identification and quantification of the various volatile species formed. avantium.comlookchem.com

Degradation in the Presence of Amines and Other Nucleophiles

The reactivity of this compound is not limited to thermal decomposition; it is also susceptible to degradation by nucleophilic species, including amines. The reactions often proceed through nucleophilic substitution or radical pathways, leading to the cleavage of the polysulfide chain.

While direct studies on the reaction of this compound with simple amines are not extensively detailed in the literature, the reactivity of related sulfur compounds provides significant insights. For example, tetrasulfur tetranitride (S₄N₄), another compound with a sulfur chain, readily undergoes nucleophilic substitution reactions with benzylamines, resulting in the breakdown of the sulfur-nitrogen ring structure. cdnsciencepub.com This suggests that the sulfur atoms in the tetrasulfide chain of tBu-S₄-tBu are electrophilic centers susceptible to attack by nucleophilic amines. Amines are also known to catalyze reactions involving elemental sulfur, further highlighting the potential for interaction. mcmaster.ca

More extensively studied is the reaction of this compound with other nucleophiles and radical species. At elevated temperatures (e.g., 160°C), this compound functions as a potent radical-trapping antioxidant, reacting with peroxyl radicals. rsc.org This reactivity, which surpasses that of common antioxidants like hindered phenols and alkylated diphenylamines under these conditions, occurs via a homolytic substitution (Sн2) mechanism. rsc.orglookchem.com A radical attacks one of the sulfur atoms, leading to the formation of a new sulfide or disulfide and the release of the stabilized perthiyl radical (tBuSS•). rsc.orglookchem.com

This Sн2 reactivity is a cornerstone of modern synthetic methods. Alkyl radicals, which are nucleophilic in nature, readily attack this compound. nih.govorganic-chemistry.org This reaction is a key step in the synthesis of unsymmetrical disulfides, where a carbon-centered radical (R•) attacks the tetrasulfide to form a new disulfide (R-S-S-tBu) and the tBuSS• radical. nih.govorganic-chemistry.org

Table 2: Reactivity of this compound with Nucleophilic Radicals

Nucleophile/Radical SourceCatalyst/ConditionsProduct TypeMechanistic Pathway
Alkyl/Aryl RadicalsThermal or PhotochemicalUnsymmetric DisulfideHomolytic Substitution (Sн2)
Alkyl BromidesNi(PPh₃)₂Cl₂ / MnUnsymmetric DisulfideCatalytic Reductive Coupling
CyclohexaneDecatungstate PhotocatalystCyclohexyl-tert-butyl DisulfideHydrogen Atom Transfer / Radical Trapping

This interactive table summarizes key findings on the reaction of this compound with various nucleophilic species and radicals, leading to the formation of new disulfide compounds. nih.govorganic-chemistry.orgnih.gov

Furthermore, transition metal complexes can mediate the reaction of this compound with nucleophiles. Nickel catalysts, for example, facilitate the reductive coupling of alkyl bromides with this compound. nih.gov In this process, the nickel complex is believed to activate the tetrasulfide, making it more susceptible to reaction with the alkyl group, which adds as a nucleophile to form trisulfide and ultimately disulfide products. nih.gov These advanced studies demonstrate that the degradation and reactivity of this compound are complex, involving a delicate interplay of bond strengths, radical stabilities, and reaction conditions.

Computational Chemistry and Theoretical Investigations of Di Tert Butyl Tetrasulphide

Electronic Structure and Bonding Analysis

Theoretical investigations into the electronic structure of organic polysulfides are crucial for understanding their stability and reactivity. While detailed studies specifically on di-tert-butyl tetrasulphide are not extensively published, insights can be drawn from computational work on related organosulfur compounds, particularly polysulfide anions and perthiyl radicals. rsc.orgmdpi.com High-level quantum-chemical calculations are a primary method for characterizing the structures, vibrational spectra, and thermodynamic properties of these sulfur-rich species. rsc.org

The bonding in this compound is characterized by the C-S and S-S single bonds. The central S-S bonds of the tetrasulfide chain are the locus of much of its unique reactivity. The bulky tert-butyl groups attached to the terminal sulfur atoms exert significant steric influence, which can affect the conformation of the S-S-S-S dihedral angles and hinder intermolecular interactions.

Density Functional Theory (DFT) calculations on analogous compounds, such as phenylperthiolates, provide insight into the nature of the C-S and S-S bonds. For instance, calculations on the phenyltetrasulfide anion (PhS₄⁻) have been used to determine rotational barriers around the C-S bond, revealing the energetic consequences of conjugation between the phenyl ring and the sulfur chain. ethz.ch Such studies highlight the ability of computational methods to dissect the electronic interactions, like the overlap between carbon and sulfur orbitals in the Highest Occupied Molecular Orbital (HOMO), which dictates the molecule's conformational preferences and reactivity. ethz.ch The electronic structure of the related tert-butyl perthiyl radical (t-BuSS•), a key intermediate in the chemistry of this compound, has been calculated to have a ground state of ²A″ symmetry. aip.org

Reaction Energetics and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surfaces of reactions, allowing for the determination of reaction energetics and the characterization of transient transition state structures. This is particularly evident in the study of the antioxidant behavior of this compound.

The reaction with peroxyl radicals (ROO•) proceeds via a bimolecular homolytic substitution (S_H2) mechanism. nih.gov DFT calculations have been employed to determine the free energy barriers (ΔG‡) for this reaction, providing insight into its regioselectivity. The calculations show a preference for the radical to attack the internal sulfur atom (S2) of the tetrasulfide chain rather than the terminal one (S1). rsc.orgresearchgate.net This is in contrast to the analogous reaction with trisulfides, where the barriers are significantly higher, explaining why trisulfides are not effective radical-trapping antioxidants under similar conditions. rsc.org

In a computational model studying the reaction with a methylperoxyl radical, the free energy barriers for substitution on a tetrasulfide were calculated, revealing the energetic preference for reaction at the internal sulfur. researchgate.net This type of detailed energetic information is critical for understanding why tetrasulfides, and specifically this compound, exhibit potent antioxidant activity at elevated temperatures. rsc.org

ReactionSubstituent (R)Attacked AtomΔG‡ (kcal/mol)
R-SSS-R + MeOO•MeS2 (internal)18.4
R-SSS-R + MeOO•MeS1 (terminal)25.7
R-SSSS-R + MeOO•MeS2 (internal)13.8
R-SSSS-R + MeOO•MeS1 (terminal)17.6

Table 1: Calculated free energy barriers (ΔG‡) at 25°C for the homolytic substitution reaction of peroxyl radicals on trisulfides and tetrasulfides. The lower barriers for the tetrasulfide, particularly at the internal sulfur atom (S2), are consistent with its observed antioxidant activity. Data sourced from computational studies. rsc.org

Furthermore, theoretical studies on the thiolate-disulfide exchange reaction involving sterically hindered di-t-butyl disulfide and t-butyl mercaptide show a distinct preference for an S_N2 displacement pathway with a calculated activation barrier of 9.8 kcal/mol, highlighting the role of steric hindrance in reaction energetics. researchgate.net

Theoretical Modeling of Photodissociation Dynamics

This compound is used as a precursor to generate the tert-butyl perthiyl radical (t-BuSS•) via photolysis. aip.org The subsequent photodissociation dynamics of this radical have been investigated in detail using fast-beam coincidence translational spectroscopy, a technique heavily reliant on theoretical modeling for the interpretation of its results. aip.orgresearchgate.net These studies provide a picture of the primary photochemistry and dissociation mechanisms of this important intermediate. aip.org

When t-BuSS• radicals are subjected to photodissociation at 248 nm, theoretical modeling of the photofragment mass and translational energy distributions indicates that the dominant product channel (accounting for 90% of events) is the loss of a single sulfur atom to form S + t-BuS. aip.org This process is characterized by a high translational energy release, suggesting dissociation occurs along a repulsive excited electronic state. aip.org A minor channel (10%) leading to S₂ + t-Bu is also observed. aip.org

At a higher photodissociation energy (193 nm), the dynamics change significantly. Both two- and three-body dissociation events are observed. aip.org

Two-Body Dissociation : The dominant two-body channel becomes the formation of S₂ + t-Bu. Theoretical analysis shows that multiple electronic states of the S₂ molecule are produced, again indicating dissociation occurs on excited state surfaces. aip.org The S + t-BuS channel becomes minor at this wavelength. aip.org

Three-Body Dissociation : Several three-body channels are identified, including S₂ + H + isobutene and S₂ + CH₃ + propene. aip.org These are attributed to a sequential process where the initial loss of S₂ produces a t-Bu radical with enough internal energy to undergo secondary fragmentation. aip.org

Photodissociation WavelengthMajor Product ChannelMinor Product Channel(s)Mechanistic Insight
248 nmS + t-BuS (90%)S₂ + t-Bu (10%)Dissociation along a repulsive excited state.
193 nmS₂ + t-BuS + t-BuS, Three-body channelsExcited-state dissociation; sequential fragmentation of energized t-Bu radical.

Table 2: Summary of the photodissociation dynamics of the t-BuSS• radical, generated from this compound, as determined by experimental results and theoretical modeling. aip.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been pivotal in elucidating the unique radical-scavenging antioxidant mechanism of this compound. nih.gov Experimental studies show that among di-tert-butyl polysulfides (with one to four sulfur atoms), only the tetrasulfide is an effective radical-trapping antioxidant at high temperatures (100-160 °C). nih.govrsc.org Computational studies provide the reason for this enhanced reactivity.

The mechanism involves a bimolecular homolytic substitution (S_H2) reaction, where a peroxyl radical attacks one of the sulfur atoms of the polysulfide chain. nih.gov DFT calculations were used to compare the free energy barriers for this reaction on di-tert-butyl trisulfide versus di-tert-butyl tetrasulfide. The calculations revealed that the barrier for the S_H2 reaction on the tetrasulfide is significantly lower than on the trisulfide, which is consistent with the experimental observation that the trisulfide is not an effective antioxidant. rsc.orgresearchgate.net

Crucially, these calculations also explain the regioselectivity of the attack. For the tetrasulfide, the attack of a peroxyl radical is computationally favored at one of the internal sulfur atoms (S2) over the terminal sulfur atoms (S1). rsc.orgresearchgate.net The S_H2 reaction at the S2 position cleaves the S-S bond and releases a stabilized tert-butyl perthiyl radical (t-BuSS•). rsc.org

t-BuSSSS-t-Bu + ROO• → t-BuSSOOR + •SS-t-Bu

Quantum chemical calculations were also used to investigate the fate of the resulting perthiyl radical. Computations exploring the reaction of the t-BuSS• radical with molecular oxygen (O₂) found a significant free energy barrier (ΔG‡ = 14.2 kcal mol⁻¹), indicating that the reaction is slow. rsc.org This computational result supports experimental observations and explains the persistence of the perthiyl radical, which prevents it from propagating new oxidation chains—a key feature of an effective antioxidant. rsc.orgresearchgate.net

Development of Group Additivity Values for Related Sulfur Compounds

Estimating the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH⁰), is a cornerstone of chemical thermodynamics. The Benson Group Additivity method is a widely used empirical approach for this purpose. nih.govresearchgate.net This methodology is based on the principle that a molecule's thermodynamic properties can be approximated by summing the contributions of its constituent structural groups (Group Additivity Values, or GAVs). researchgate.net

To estimate the enthalpy of formation for this compound, one would need GAVs for the following groups:

[C-(S)(C)₃] : A quaternary carbon atom bonded to three other carbon atoms and one sulfur atom.

[S-(C)(S)] : A sulfur atom bonded to one carbon atom and one sulfur atom.

The Benson method requires a GAV for each unique group. For this compound, the groups would be two [C-(S)(C)₃] groups and two of each type of sulfur group: [S-(C)(S)] for the terminal sulfurs and [S-(S)₂] for the internal sulfurs. The accuracy of the GAV approach for polysulfides depends on the availability of reliable GAVs for these specific sulfur-sulfur linkages. Quantum chemical calculations on a series of simple organic polysulfides can be used to derive or refine these values, enabling rapid and reliable estimation of thermochemical data for more complex sulfur-containing molecules. rsc.org

Advanced Spectroscopic Characterization Techniques and Structural Elucidation in Mechanistic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of di-tert-butyl tetrasulfide and for monitoring its stability and reactions. Both ¹H and ¹³C NMR provide distinct signals that allow for the unambiguous identification of the tert-butyl groups and their chemical environment.

In ¹H NMR spectroscopy, the protons of the two equivalent tert-butyl groups in di-tert-butyl tetrasulfide typically appear as a single sharp singlet. Studies have reported the chemical shift for these 18 protons, which can vary slightly depending on the solvent used. For example, in deuterated chloroform (B151607) (CDCl₃), the signal is observed at approximately 1.41 ppm for the protons of the tert-butyl groups attached to the tetrasulfide chain. rsc.orgrsc.org

¹³C NMR spectroscopy provides further structural confirmation. The spectra show signals for the quaternary carbon atoms of the tert-butyl groups and the methyl carbons. In CDCl₃, the quaternary carbons (C-S) of the tert-butyl groups have been reported around 60.8 ppm, while the methyl carbons (CH₃) appear around 30.0 ppm. rsc.org

NMR is also instrumental in mechanistic studies, particularly in identifying di-tert-butyl tetrasulfide as a product in complex reaction mixtures. For instance, it has been used to identify the compound as one of the decomposition products of tert-butylsulfenyl isopropylsulfinyl thioanhydride. lookchem.com Furthermore, ¹H NMR is a powerful technique for analyzing mixtures containing various organic polysulfides, as the chemical shifts of the protons adjacent to the sulfur chain are sensitive to the number of sulfur atoms (n in R-Sₙ-R). This allows for the differentiation of disulfide, trisulfide, and tetrasulfide species within a sample. utwente.nl

Table 1: Representative NMR Data for Di-tert-butyl Polysulfides in CDCl₃ This table presents interactive NMR data. Click on the headers to sort or filter the information.

Mass Spectrometry in Decomposition Product Identification

Mass spectrometry (MS) is a crucial technique for identifying the products formed during the decomposition of di-tert-butyl tetrasulfide, providing insights into its fragmentation patterns and thermal or photochemical stability. Polysulfides are known for their instability, readily undergoing changes in their sulfur chain length. mun.ca

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry allows for the separation and identification of complex mixtures that can arise from polysulfide reactions. mun.canih.gov While direct analysis of di-tert-butyl tetrasulfide can be challenging due to its potential decomposition in the ion source, the technique is invaluable for analyzing its degradation products. For example, studies on the decomposition of related compounds, like di-tert-butyl trisulfide-1-oxide, show the formation of di-tert-butyl tetrasulfide, which can be monitored over time. rsc.orgresearchgate.net

In photodissociation studies, mass-resolved techniques are used to analyze the fragments of radicals generated from di-tert-butyl tetrasulfide. For example, the tert-butyl perthiyl radical (t-BuSS•), produced via photolysis of the tetrasulfide, can be mass-selected and its subsequent photodissociation products analyzed. aip.orgescholarship.org This approach provides detailed information on the masses of the resulting fragments, confirming decomposition pathways such as the loss of a sulfur atom (S) or a disulfur (B1233692) molecule (S₂). aip.orgnih.gov

Raman Spectroscopy for Polysulfide Chain Analysis

Raman spectroscopy is an exceptionally well-suited technique for the analysis of polysulfides like di-tert-butyl tetrasulfide. The sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds are highly polarizable, resulting in strong and characteristic signals in Raman spectra. utwente.nl This makes the technique particularly sensitive to the length and conformation of the polysulfide chain.

The S-S stretching vibrations of polysulfides appear in a distinct region of the Raman spectrum, typically between 400 and 600 cm⁻¹. The exact frequency of these vibrations is sensitive to the number of sulfur atoms in the chain.

Disulfides (S-S): Exhibit stretching frequencies around 510-525 cm⁻¹. researchgate.netpolimi.it

Trisulfides (S-S-S): Show signals in the 430-496 cm⁻¹ range. researchgate.net

Tetrasulfides (S-S-S-S): Also have characteristic vibrations within the 430-496 cm⁻¹ range, often distinguishable from trisulfides by specific peak positions and patterns. researchgate.netacs.org For instance, the S₄²⁻ anion shows characteristic peaks at approximately 390 cm⁻¹ and 518 cm⁻¹. acs.org

This sensitivity allows Raman spectroscopy to be used to determine the disulfide-to-polysulfide ratio in complex mixtures, such as vulcanized rubber. polimi.it By analyzing the S-S stretching region, researchers can quantify the relative amounts of different polysulfide linkages. polimi.it The technique has been used to identify various polysulfide anions (Sₙ²⁻) and radical anions ([Sₙ]˙⁻) in solution and solid states, demonstrating its power in characterizing the fundamental structure of sulfur chains. acs.orgrsc.org

Laser Flash Photolysis for Transient Radical Species Detection

Laser flash photolysis (LFP) is a powerful time-resolved technique used to generate and study short-lived transient species, such as radicals, formed during photochemical reactions. In the context of di-tert-butyl tetrasulfide, LFP is employed to investigate its photodecomposition mechanisms.

Irradiation of di-tert-butyl tetrasulfide with a high-energy laser pulse can induce the cleavage of its chemical bonds, primarily the S-S bonds, leading to the formation of radical species. Research has shown that the photolysis of di-tert-butyl tetrasulfide can be used as a source for the tert-butyl perthiyl radical (t-BuSS•). aip.orgescholarship.org This transient radical has a characteristic strong absorption in the UV region, with a maximum (λₘₐₓ) around 375 nm. aip.org

Translational Energy Distributions in Photodissociation Studies

Photodissociation dynamics studies provide profound insight into the forces acting on atoms at the moment a chemical bond breaks. In these experiments, a molecule or radical is dissociated with a laser pulse, and the velocity and mass of the resulting fragments are measured. From this, the distribution of translational energy released to the products can be calculated.

While direct photodissociation studies on di-tert-butyl tetrasulfide are not widely reported, the technique has been applied extensively to the tert-butyl perthiyl radical (t-BuSS•), which can be generated from the tetrasulfide. aip.orgescholarship.orgacs.org These experiments, known as fast-beam coincidence translational spectroscopy, provide a detailed picture of the radical's unimolecular decomposition. nih.gov

When the t-BuSS• radical is dissociated at a wavelength of 248 nm, two main product channels are observed:

S + t-BuS (90%): This is the dominant channel. The translational energy distribution peaks near the maximum available energy, indicating that the dissociation occurs on a repulsive excited electronic state, leading to a prompt and forceful separation of the fragments. aip.orgnih.gov

S₂ + t-Bu (10%): A minor channel at this wavelength. nih.gov

At a higher energy of 193 nm, the product distribution changes significantly, with the S₂ + t-Bu channel becoming dominant. aip.orgnih.gov The analysis of translational energy distributions for each channel helps to identify the electronic states involved and characterize the potential energy surfaces that govern the dissociation process. aip.org

Table 2: Product Channels in the Photodissociation of the t-BuSS• Radical This table summarizes the fragmentation patterns of the tert-butyl perthiyl radical upon photodissociation at different wavelengths.

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as radicals. It is invaluable for characterizing the structure and environment of radicals formed from di-tert-butyl tetrasulfide.

Upon photolysis or thermolysis, di-tert-butyl tetrasulfide can generate sulfur-centered radicals. The ESR spectrum of the t-butylperthiyl radical (t-BuSS•) has been observed in solution. It is characterized by a single line with an isotropic g-value (gᵢₛₒ) of 2.025. researchgate.net The g-value is a key parameter in ESR that is characteristic of the radical's electronic structure. The value for t-BuSS• is typical for sulfur-centered radicals where the unpaired electron has significant spin density on the sulfur atoms.

ESR can also be used in conjunction with spin trapping techniques to detect and identify highly reactive, short-lived radicals. nih.gov A spin trap is a molecule that reacts with a transient radical to form a much more stable radical adduct, which can then be easily detected by ESR. nih.gov While direct ESR detection of radicals from di-tert-butyl tetrasulfide can be challenging due to their low concentration or short lifetimes, spin trapping can provide definitive evidence of their formation and offer insights into their identity through the analysis of the resulting ESR spectrum's hyperfine splitting constants. nih.govnih.gov This technique has been fundamental in studying radical formation in complex systems, including the vulcanization of rubber, where polysulfide linkages play a key role in generating sulfur radicals. polimi.itresearchgate.net

Role of Di Tert Butyl Tetrasulphide in Polymer Chemistry and Materials Science Research

Function as a Precursor in Sulfur-Containing Polymer Synthesis

While not a conventional monomer in the traditional sense, Di-tert-butyl tetrasulphide serves as an important precursor for the in-situ generation of reactive sulfur species required for the synthesis of certain sulfur-containing polymers. The thermal decomposition of this compound yields elemental sulfur and sulfur-based radicals. This decomposition allows it to be a source of sulfur for polymerization reactions. For instance, when elemental sulfur combines with olefins, it can lead to the formation of a solid polymeric product.

The synthesis of sulfur-containing polymers is a significant area of research due to their unique properties, including high refractive indices, thermal stability, and adhesive capabilities. Methodologies for creating these polymers are diverse, ranging from multicomponent polymerizations to inverse vulcanization with elemental sulfur. In this context, this compound acts as a convenient and soluble source of sulfur, which, upon decomposition, can participate in these polymerization schemes. This is particularly relevant in processes where the direct use of elemental sulfur is challenging due to solubility or handling issues. The related compound, Di-tert-butyl disulfide, has been noted as a monomer for synthesizing certain biologically active molecules and disulfide-containing compounds, highlighting the potential of such structures in polymer synthesis.

Participation in Crosslinking Reactions and Network Formation

A critical application of this compound is its role as a crosslinking agent, facilitating the formation of three-dimensional polymer networks. This process transforms thermoplastic materials into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. The mechanism involves the creation of di- and polysulfide bonds that bridge individual polymer chains.

Organic polysulfides, including tetrasulfides, function as "sulfur donors." During thermal processing, the sulfur-sulfur bonds in the tetrasulfide chain can break, and the resulting sulfur species can react with unsaturated sites on polymer backbones, such as those found in natural rubber or polybutadiene. This reaction forms stable crosslinks, creating a robust network structure. Research on sulfur/organic copolymers has demonstrated that such molecules are actively involved in the formation of chemical bonds between rubber macromolecules, leading to effective crosslinking. The use of sulfur donors like this compound is advantageous as it allows for more controlled crosslinking and can help prevent issues like "sulfur bloom," where unreacted elemental sulfur migrates to the surface of the polymer.

Influence on Vulcanization Processes and Polymer Modification Chemistry

Vulcanization is a specific and vital crosslinking process, primarily for rubbers, that converts the raw polymer into a more durable material. This compound and related organic polysulfides play a significant role as vulcanizing agents, often as part of an "efficient vulcanization" (EV) or "semi-efficient vulcanization" (SEV) system. These systems use sulfur donors to generate networks with a higher proportion of mono- and disulfide crosslinks compared to the polysulfide links formed in conventional, high-sulfur systems.

The key advantages of using sulfur donors like tetrasulfides include:

Improved Heat Resistance: The resulting vulcanizates exhibit greater thermal stability.

Prevention of Sulfur Bloom: By replacing a portion of the elemental sulfur, the risk of sulfur crystallization on the product surface is reduced.

Controlled Cure Rate: The onset of the cure can be delayed compared to using free sulfur, providing better processing safety.

Thiuram tetrasulfides, a class of compounds chemically similar to this compound, are recognized as ultra-fast accelerators and sulfur donors in vulcanization processes. For example, Dipentamethylene thiuram tetrasulfide is used as a primary or secondary accelerator and sulfur donor. The related Di-tert-butyl disulfide is also known for its application as a vulcanizing agent for rubber and elastomers. This body of evidence underscores the influence of this compound in modern rubber vulcanization and polymer modification chemistry.

Application as a Radical Initiator or Modifier in Polymerization (e.g., Di-tert-butyl Peroxide analogies)

The structure of this compound allows it to function as a source of free radicals, analogous to organic peroxides like Di-tert-butyl peroxide. Free radical polymerization relies on the homolytic cleavage of a weak bond to generate initial radicals. In peroxides, the oxygen-oxygen single bond is thermally labile and breaks to form two alkoxyl radicals.

Similarly, the sulfur-sulfur bonds in the tetrasulfide chain are relatively weak and can undergo homolytic cleavage upon heating. This process generates tert-butyl polysulfanyl radicals. These sulfur-centered radicals can then initiate polymerization by adding to a monomer or modify existing polymers by abstracting a hydrogen atom from the polymer backbone, creating a new radical site for crosslinking or grafting. The stability of the resulting tert-butyl radical is a known factor in radical chemistry. The splitting of thiuram tetrasulfides during vulcanization is known to result in the formation of accelerators or activators that lead to a particularly fast reaction, which is indicative of a radical-mediated process. This functional similarity to peroxides opens up applications for this compound in polymerization reactions where radical initiation at moderate to high temperatures is required.

Precursor to Metal Sulfides in Advanced Materials Synthesis

A prominent and industrially significant application of this compound is as a precursor for the synthesis of metal sulfides. A commercial product known as Di-tert-butyl Polysulfide (TBPS), which is a mixture predominantly composed of tetra- and pentasulfides, is widely used as a sulfiding agent in the petroleum refining industry. It is employed to transform metal oxide species (e.g., molybdenum or cobalt oxides) into their crystalline metallic sulfide (B99878) forms, which are the active phases in hydrotreating catalysts used for desulfurization.

The use of Di-tert-butyl polysulfide offers several advantages over other sulfiding agents like dimethyl disulfide (DMDS) or hydrogen sulfide (H₂S), as detailed in the table below.

Table 1: Comparison of Sulfiding Agents
PropertyDi-tert-butyl Polysulfide (TBPS)Dimethyl Disulfide (DMDS)Hydrogen Sulfide (H₂S)
Decomposition TemperatureLower and wider rangeHigherN/A (Gas)
Flash PointHigh (~100°C)LowN/A (Gas)
Handling SafetySafer, non-hazardous classificationMore hazardousHighly toxic and flammable gas
OdorLight, diesel-likeUnpleasantStrong, unpleasant, toxic

Furthermore, in the field of advanced materials, the closely related Di-tert-butyl disulfide (DTBS or TBDS) has been successfully used as a sulfur precursor in scalable synthesis methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to produce two-dimensional transition metal dichalcogenides, such as Molybdenum Disulfide (MoS₂). These materials are of great interest for applications in next-generation electronics and catalysts. DTBS serves as a safer, less hazardous liquid alternative to the highly toxic H₂S gas traditionally used in these processes. Research has shown that MoS₂ films grown using this class of precursor exhibit properties comparable to those made with H₂S.

Table 2: Properties of MoS₂ Films Grown via PEALD Using Different Sulfur Precursors
PropertyDi-tert-butyl disulfide (TBDS) based processHydrogen Sulfide (H₂S) based process
Crystal Grain Diameter~10 nmSimilar to TBDS process
Electrical Resistivity (3 nm film)13.6–15.5 Ω·cmSimilar to TBDS process
ContaminationLimitedN/A
MorphologyLayered, fewer but taller out-of-plane growthsLayered

The successful application of the disulfide strongly suggests the high potential for this compound as a precursor in similar advanced materials synthesis, where its higher sulfur content could be advantageous.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations

The catalytic activity of polysulfides is a subject of intense investigation, with Di-tert-butyl tetrasulphide (DTBPS) serving as a key compound in industrial catalysis. Its primary role is as a sulfiding agent, where it decomposes to activate hydroprocessing catalysts by converting metal oxide species into their active crystalline metallic sulfide (B99878) phase. junyuanpetroleumgroup.com This process is critical in refineries for hydrotreating and hydrodesulfurization. junyuanpetroleumgroup.com

Future research is expanding beyond this established application. Scientists are exploring the use of organic polysulfides in new catalytic systems. One promising area is the development of advanced materials, such as covalent organic frameworks (COFs), designed to enhance the catalytic conversion of polysulfides. rsc.org These frameworks can confine polysulfides and improve their reaction kinetics, a principle of significant interest in fields like energy storage, particularly for metal-sulfur batteries. rsc.orgnih.gov The "branch-leaf" biomimetic design of electrodes, for instance, aims to create hierarchical structures that facilitate efficient electrochemical catalysis, a process where polysulfide conversion is a key step. scispace.com The fundamental understanding of how catalysts interact with and transform polysulfides remains a critical area of study, with potential applications ranging from energy conversion to the synthesis of novel sulfur-containing polymers. nih.govaps.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the intricate reaction mechanisms of polysulfides requires sophisticated analytical techniques capable of real-time monitoring. The dynamic and often fleeting nature of polysulfide intermediates, which can include a mixture of species with varying sulfur chain lengths (Sₓ²⁻), presents a significant analytical challenge. confex.com

To address this, researchers are increasingly employing in-situ and operando spectroscopic methods. These techniques allow for the direct observation of polysulfide speciation and transformation as a reaction occurs, providing invaluable mechanistic insights. confex.comacs.org

Key Spectroscopic Techniques for Polysulfide Monitoring:

TechniquePrincipleInformation GainedKey Advantages
In-situ FT-IR Spectroscopy Measures the absorption of infrared radiation, corresponding to molecular vibrations.Monitors changes in S-S bond vibrations and interactions with electrolyte components. acs.orgProvides direct insight into dynamic interactions between polysulfides and their environment. acs.org
Raman Spectroscopy Analyzes inelastic scattering of monochromatic light to probe vibrational modes.Tracks average polysulfide order and can differentiate between different polysulfide species (S₈ to S₂²⁻). scispace.comconfex.comNon-destructive and sensitive to the S-S bond, making it ideal for studying sulfur speciation. confex.com
Operando NEXAFS Near Edge X-ray Absorption Fine Structure analysis at the sulfur K-edge.Allows for quantitative tracking of polysulfide species dissolved in an electrolyte during operation. rsc.orgProvides quantitative data on polysulfide evolution, helping to correlate speciation with performance, such as battery capacity fading. rsc.org
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture for quantitative determination.Enables real-time quantitative measurement of elemental sulfur and various polysulfide species. acs.orgnih.govOffers precise quantification of individual polysulfide species, clarifying reaction mechanisms. nih.gov

These advanced methods are crucial for deciphering the complex reaction pathways of this compound, whether in catalytic processes or in its role as a sulfur-transfer agent.

Integration of Machine Learning and AI in Reaction Prediction and Design

The complexity of chemical reactions involving polysulfides makes predicting their outcomes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. rjptonline.org These computational approaches can analyze vast datasets to identify patterns and predict reaction outcomes, such as product formation and yields, with increasing accuracy. chemeurope.comchemai.io

Current research in this area focuses on several key aspects:

Reaction Outcome Prediction: AI models are being developed to predict the products of a reaction given the reactants and reagents. researchgate.net For polysulfides, this could help in designing synthetic routes that maximize the yield of a desired product while minimizing byproducts.

Mechanism Elucidation: A new AI model named FlowER (Flow matching for Electron Redistribution) incorporates fundamental physical principles like the conservation of mass to predict reaction mechanisms with greater accuracy. miragenews.com This could be applied to understand the complex electron-transfer processes in polysulfide reactions.

Generative Models: Deep generative models can suggest novel molecules or catalysts for specific applications. rsc.org This could accelerate the discovery of new polysulfide-based materials with tailored properties.

While the direct application of AI to this compound is still in its early stages, the rapid development of these predictive tools promises to revolutionize how research into sulfur chemistry is conducted. rjptonline.orgarxiv.org

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organosulfur compounds. rsc.org Research is focused on developing synthetic routes that are more environmentally benign, safer, and more efficient. rsc.org For this compound and other polysulfides, this involves exploring alternative feedstocks, reducing waste, and avoiding hazardous reagents.

A significant advancement in this area is the use of elemental sulfur, a massive-volume byproduct of the petroleum industry, as a direct feedstock. researchgate.netsemanticscholar.org This "inverse vulcanization" process reacts elemental sulfur with organic comonomers, offering a highly atom-economical route to polysulfide polymers. researchgate.net

Comparison of Synthetic Approaches for Polysulfides:

Synthetic MethodReactantsConditionsSustainability Aspects
Traditional Synthesis tert-butyl mercaptan, Sulfur, Triethylamine (catalyst)Heating at 40-85°C. prepchem.comUtilizes odorous and volatile mercaptans. guidechem.comchemicalbook.com
Oxidation of Mercaptans tert-butyl mercaptan, Oxidizing agents (e.g., Bromine, Ferric chloride)Room temperature or mild heating. guidechem.comchemicalbook.comCan involve hazardous oxidizing agents and generate waste.
Phase Transfer Catalysis Sublimed sulfur, Sodium hydroxide, t-butyl chloride, PEG2400Microwave radiation. chemicalbook.comMilder conditions, high conversion rates, avoids mercaptans. guidechem.com
Electrochemical Synthesis Cyclic trisulfide monomersElectrochemically initiated ring-opening polymerization.Avoids hazardous chemical initiators and high temperatures, offering an improved safety profile. acs.org
Inverse Vulcanization Elemental sulfur, Organic comonomers (e.g., vegetable oils)Heating to induce ring-opening of S₈. researchgate.netsemanticscholar.orgUtilizes industrial waste sulfur, highly atom-economical. researchgate.net

Future efforts will likely focus on refining these greener methods, such as flow microreactor systems that offer more efficient and sustainable production compared to batch processes, and expanding the use of renewable feedstocks. rsc.org

Investigation of Polysulfide Reactivity in Complex Chemical Systems

Organic tetrasulfides, including this compound, exhibit fascinating reactivity in complex environments, particularly biological systems. nih.govacs.org They are recognized as potent donors of hydrogen sulfide (H₂S), a gasotransmitter with significant physiological roles. nih.govacs.org

The release of H₂S from a tetrasulfide is typically triggered by a reaction with biological thiols, such as glutathione (B108866) (GSH). nih.govacs.org The mechanism is complex, involving nucleophilic attack by GSH on the sulfur chain. This can proceed through multiple pathways, ultimately leading to the generation of two equivalents of H₂S per molecule of tetrasulfide. nih.govacs.org The rate of H₂S production is dependent on the concentration of the thiol, demonstrating a controlled release profile. nih.govacs.org

Recent studies have also investigated the stability of these polysulfide linkages. For instance, tri- and tetrasulfides have been shown to degrade rapidly in the presence of amines, suggesting they may be short-lived species in vivo due to the abundance of amines in the body. acs.org This reactivity is crucial for their function as signaling molecules and as part of the cellular "sulfane sulfur" pool. acs.orgnih.gov

The ability of polysulfides to act as radical scavengers and antioxidants is another area of active research. lookchem.comresearchgate.net Their reactivity towards reactive oxygen species highlights their potential role in mitigating oxidative stress. nih.gov Understanding the intricate reactivity of this compound and its analogs in these complex, multicomponent systems is key to unlocking their potential in medicinal chemistry and redox biology.

Q & A

Basic Research Questions

Q. What established synthetic methodologies yield high-purity Di-tert-butyl tetrasulphide, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Use tert-butyl thiols with sulphurizing agents (e.g., elemental sulphur) under inert atmospheres. Optimize stoichiometry (e.g., 1:4 molar ratio of thiol to sulphur) and reflux in aprotic solvents (e.g., toluene) at 110–120°C for 12–24 hours .
  • Purification : Employ fractional distillation (low-pressure conditions) or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Validation : Confirm purity via NMR (¹H/¹³C for structural confirmation), HPLC (≥98% purity threshold), and mass spectrometry (MS) for molecular ion peaks .

Q. Which analytical techniques are most effective for structural elucidation and impurity profiling of this compound?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : Identify tert-butyl groups (δ 1.2–1.4 ppm in ¹H NMR) and sulphur-sulphur bonds (¹³C shifts at 40–50 ppm) .
  • FT-IR : Detect S-S stretching vibrations (450–550 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Supplementary Methods :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
  • X-ray Crystallography : Resolve molecular geometry for novel derivatives .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer :

  • Stability Profile :
Condition Effect
Ambient lightGradual decomposition (monitor via UV-Vis absorbance at 280 nm)
Moisture (>60% RH)Hydrolysis risk; store with molecular sieves in sealed containers
Temperature (>25°C)Accelerated degradation; refrigerate at 4°C for long-term stability

Advanced Research Questions

Q. How can contradictory data on the thermal decomposition kinetics of this compound be resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize heating rates (e.g., 5°C/min in TGA/DSC) and purge gases (N₂ vs. air) to isolate oxidation effects .
  • Complementary Analysis : Pair gas chromatography-mass spectrometry (GC-MS) with TGA to identify volatile decomposition products (e.g., SO₂, tert-butyl disulphide) .
  • Statistical Modeling : Apply Arrhenius equations to compare activation energies across studies; address outliers via sensitivity analysis .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (S-S: ~250 kJ/mol) and transition states for sulphur chain cleavage .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMF) to optimize reaction trajectories .
  • Validation : Corrogate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What advanced methodologies quantify trace degradation products of this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from aqueous samples .
  • Detection :
  • LC-QTOF-MS : Achieve ppb-level sensitivity; employ isotopic labeling (e.g., ³⁴S) for quantification .
  • Ion Mobility Spectrometry : Differentiate isobaric degradation products (e.g., sulphoxides vs. sulphones) .
  • Quality Control : Validate recovery rates (≥80%) and limit of detection (LOD < 0.1 µg/L) via spiked matrix samples .

Guidelines for Research Design

  • Experimental Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) and raw spectral data in supplementary materials .
  • Data Contradiction Analysis : Use factorial design experiments to isolate variables (e.g., oxygen presence, catalyst purity) contributing to divergent results .
  • Ethical Reporting : Disclose synthetic yields, by-products, and failed attempts to aid meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.